

A Technical Guide to the Spectroscopic Profile of 3-(Cyclopropylmethoxy)-4- hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Cat. No.: B1402990

[Get Quote](#)

Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of process control, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde** stands as a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding its spectroscopic signature is therefore of paramount importance for researchers and chemists in pharmaceutical process development and quality control.

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde**. While a comprehensive, publicly available spectral database for this specific, non-commercial intermediate is elusive, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation to provide a robust and reliable analytical profile. Every piece of data herein is presented with a clear rationale, grounding our predictions in established chemical principles and validated data from related molecules.

Molecular Structure and Analytical Context

The structural features of **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde**—a 1,2,4-trisubstituted benzene ring bearing an aldehyde, a hydroxyl group, and a cyclopropylmethoxy ether—give rise to a distinct and interpretable spectroscopic fingerprint. The following sections will deconstruct this fingerprint methodically.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde**, both ^1H and ^{13}C NMR will provide unambiguous evidence for its constitution. The analysis is presented based on spectra hypothetically acquired in a standard deuterated solvent such as DMSO-d_6 or CDCl_3 .

^1H NMR Spectroscopy: A Proton-by-Proton Analysis

The ^1H NMR spectrum is defined by the chemical environment of each proton. We can predict the spectrum by analyzing the distinct proton groups in the molecule.

- **Aldehydic Proton (-CHO):** This is the most deshielded proton, appearing as a sharp singlet far downfield, typically in the range of δ 9.8-10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For comparison, the aldehyde proton of 4-hydroxybenzaldehyde appears at δ 9.82 ppm[3].
- **Aromatic Protons (Ar-H):** The three protons on the benzene ring will present as a characteristic three-spin system.
 - **H-2:** This proton is ortho to the aldehyde group and will appear as a doublet. It is expected around δ 7.40-7.45 ppm.
 - **H-6:** This proton is ortho to the cyclopropylmethoxy group and meta to the aldehyde. It will appear as a doublet of doublets and is expected around δ 7.30-7.35 ppm.
 - **H-5:** This proton is ortho to the hydroxyl group and meta to the aldehyde, appearing as a doublet around δ 6.95-7.05 ppm. The spectrum of 4-hydroxybenzaldehyde shows aromatic protons at δ 7.80 and δ 6.96 ppm[3][4].

- Phenolic Proton (-OH): This proton's chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet, likely in the range of δ 5.5-6.5 ppm in CDCl_3 , or higher in DMSO-d_6 .
- Cyclopropylmethoxy Group (-O-CH₂-cyclopropyl):
 - Methylene Protons (-O-CH₂-): These protons are adjacent to the aromatic ring's oxygen and will appear as a doublet, due to coupling with the cyclopropyl methine proton, around δ 3.90-4.00 ppm.
 - Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the methylene group will be a multiplet around δ 1.20-1.30 ppm.
 - Methylene Protons (cyclopropyl -CH₂-): The four protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.30-0.70 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (CHO)	9.8 - 10.0	Singlet (s)
Aromatic (H-2)	7.40 - 7.45	Doublet (d)
Aromatic (H-6)	7.30 - 7.35	Doublet of Doublets (dd)
Aromatic (H-5)	6.95 - 7.05	Doublet (d)
Phenolic (OH)	5.5 - 6.5 (variable)	Broad Singlet (br s)
Methylene (O-CH ₂)	3.90 - 4.00	Doublet (d)
Cyclopropyl Methine (CH)	1.20 - 1.30	Multiplet (m)
Cyclopropyl Methylene (CH ₂)	0.30 - 0.70	Multiplet (m)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (C=O)	190 - 192	Characteristic for aromatic aldehydes. 4-hydroxybenzaldehyde shows this carbon at 191.26 ppm[3].
Aromatic (C-4, C-OH)	150 - 152	Carbon attached to the electron-donating hydroxyl group.
Aromatic (C-3, C-O-CH ₂)	148 - 150	Carbon attached to the ether oxygen.
Aromatic (C-1, C-CHO)	129 - 131	Quaternary carbon attached to the aldehyde.
Aromatic (C-6)	125 - 127	Aromatic CH carbon.
Aromatic (C-2)	115 - 117	Aromatic CH carbon.
Aromatic (C-5)	110 - 112	Aromatic CH carbon.
Methylene (O-CH ₂)	73 - 75	Aliphatic carbon attached to oxygen.
Cyclopropyl Methine (CH)	10 - 12	Highly strained ring carbon.
Cyclopropyl Methylene (CH ₂)	3 - 5	Highly strained ring carbons, shifted significantly upfield.

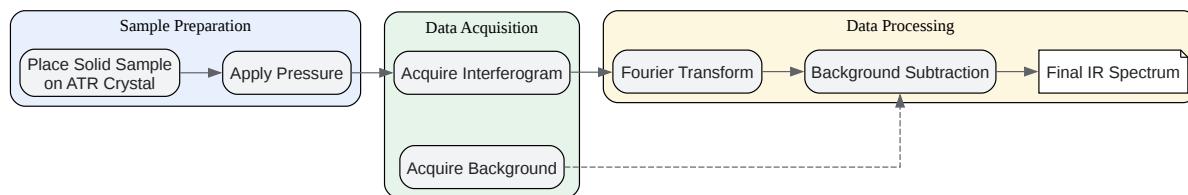
Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum is a direct representation of the vibrational modes of the chemical

bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3500 - 3200	O-H Stretch (broad)	Phenolic -OH	A broad, strong absorption indicative of the hydrogen-bonded hydroxyl group. The IR spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a characteristic O-H stretch around 3540 cm ⁻¹ [5].
3100 - 3000	C-H Stretch	Aromatic C-H	Medium to weak absorptions characteristic of sp ² C-H bonds.
2980 - 2850	C-H Stretch	Aliphatic C-H	Absorptions from the cyclopropylmethoxy group.
2850 - 2800 & 2750-2700	C-H Stretch	Aldehydic C-H	Two characteristic, medium-intensity bands (Fermi doublets) are a hallmark of the aldehyde C-H stretch.
1700 - 1680	C=O Stretch	Aldehydic C=O	A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. 4-hydroxy-3-methoxybenzaldehyde


			shows a strong C=O band at 1696 cm ⁻¹ [5].
1600 - 1580 & 1500 - 1450	C=C Stretch	Aromatic Ring	Multiple sharp bands of variable intensity, characteristic of the benzene ring.
1270 - 1200 & 1050 - 1000	C-O Stretch	Aryl Ether	Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the cyclopropylmethoxy group.

Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

A robust and straightforward method for obtaining an IR spectrum of this solid compound would be via ATR-FTIR.

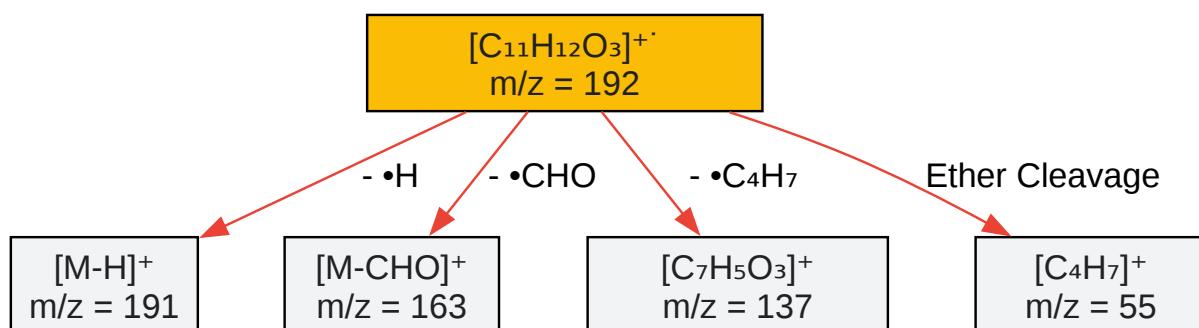
- Sample Preparation: A small, pure sample of **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde** is placed directly onto the ATR crystal (typically diamond or germanium).
- Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
- Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the final IR spectrum.

- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (H_2O , CO_2) and instrumental interferences.

[Click to download full resolution via product page](#)

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Part 3: Mass Spectrometry (MS)


Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural insights. The molecular weight of **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde** ($\text{C}_{11}\text{H}_{12}\text{O}_3$) is 192.21 g/mol [6][7][8].

Expected Fragmentation Pattern (Electron Ionization - EI)

In a typical EI-MS experiment, we would expect to see the following key ions:

- Molecular Ion (M^+): A peak at m/z 192, corresponding to the intact molecule with one electron removed. Its intensity may be moderate to strong.
- $[\text{M}-\text{H}]^+$ Ion: A peak at m/z 191, resulting from the loss of the aldehydic hydrogen radical. This is often a prominent peak in the mass spectra of aromatic aldehydes. The mass spectrum of 4-hydroxybenzaldehyde shows a very strong peak at m/z 121 ($[\text{M}-\text{H}]^+$)[3].

- $[M\text{-CHO}]^+$ Ion: A peak at m/z 163, from the loss of the formyl radical ($\cdot\text{CHO}$).
- Loss of Cyclopropylmethyl Radical: A significant fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical ($\cdot\text{C}_4\text{H}_7$), resulting in a fragment at m/z 137.
- Formation of the Cyclopropylmethyl Cation: A peak at m/z 55 corresponding to the $[\text{C}_4\text{H}_7]^+$ cation is highly probable and could be a base peak.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. Roflumilast | $\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{F}_2\text{N}_2\text{O}_3$ | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzaldehyde | $\text{C}_7\text{H}_6\text{O}_2$ | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1402990#3-cyclopropylmethoxy-4-hydroxybenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com